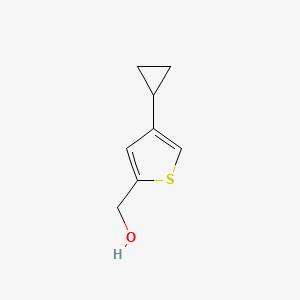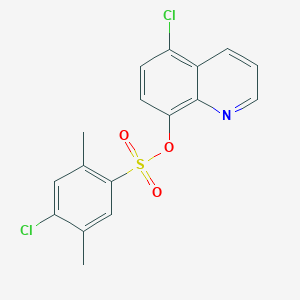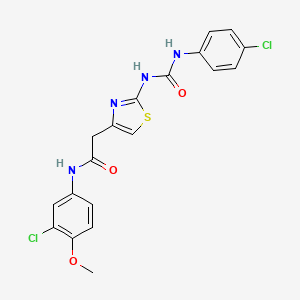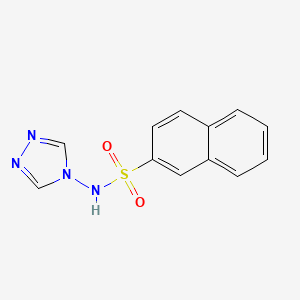
N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an amine, a thioether, a triazole ring, a trifluoromethyl group, and a furan ring attached to a carboxamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, would be a key feature of the structure . The furan ring, a five-membered ring containing four carbon atoms and one oxygen atom, would also contribute to the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the thioether group could undergo oxidation, and the triazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amine and carboxamide groups could affect its solubility in water and other solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing and characterizing azole derivatives, including triazole compounds, for their potential biological activities. For instance, Başoğlu et al. (2013) explored the design, synthesis, and antimicrobial activities of azole derivatives, starting from furan-2-carbohydrazide to synthesize novel compounds including triazole derivatives that showed activity against tested microorganisms (Başoğlu et al., 2013). Additionally, studies on the synthesis of imidate derivatives of thiophene and furan have contributed to understanding their metallation properties and synthetic applications, providing a basis for further chemical manipulations (Barcock et al., 1994).
Antimicrobial and Antiprotozoal Activities
Compounds synthesized from furan derivatives have shown promising antimicrobial and antiprotozoal activities. For example, Ismail et al. (2004) reported novel dicationic imidazo[1,2-a]pyridines with significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Antioxidant and Anticancer Activities
Research into the antioxidant and anticancer activities of novel derivatives has also been a key application area. Tumosienė et al. (2020) synthesized a series of derivatives demonstrating significant antioxidant activity, some of which were more potent than ascorbic acid. These compounds also displayed cytotoxic activity against human cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).
Antiplasmodial Activities
Derivatives of furan have been explored for their antiplasmodial activities, with some showing high activity against Plasmodium falciparum strains. Hermann et al. (2021) synthesized new acyl derivatives demonstrating structure-activity relationships crucial for antiplasmodial properties, indicating their utility in malaria treatment research (Hermann et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O4S/c1-35-18-9-7-16(8-10-18)29-21(33)14-37-23-31-30-20(13-28-22(34)19-6-3-11-36-19)32(23)17-5-2-4-15(12-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,28,34)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZVKICKRQRVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)
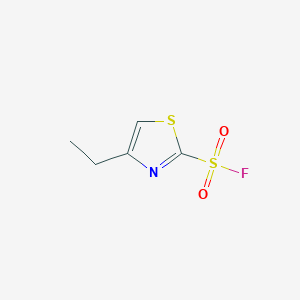
![1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2598294.png)
![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)
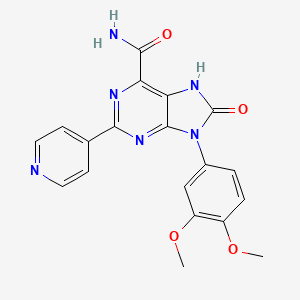
![ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2598301.png)

